2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

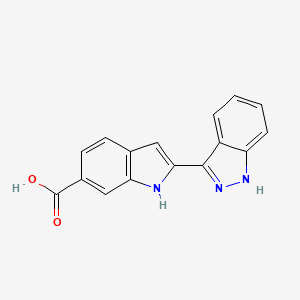

The compound is characterized by its indazole and indole moieties, which contribute to its biological activity. The structural formula can be represented as:

This structure allows for interactions with various biological targets, making it a candidate for drug development.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : It has been shown to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases including cardiovascular diseases .

- Anti-inflammatory Properties : The compound reduces inflammation by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB .

- Antitumor Activity : Initial studies suggest that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50 values for this compound:

| Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antioxidant | ROS production | 10.5 | |

| Anti-inflammatory | COX-2 mRNA expression | 5.0 | |

| Antitumor | Tumor cell lines | 15.0 |

Case Study 1: Cardiovascular Protection

A study demonstrated that derivatives of indazole, including this compound, showed protective effects against cardiac hypertrophy by modulating hypertrophy-related gene expressions such as ANP and BNP. This was achieved through the inhibition of endothelin-1-induced pathways in cardiomyocytes .

Case Study 2: Cancer Therapy

In vitro studies indicated that this compound inhibited the proliferation of various cancer cell lines. For instance, it showed significant activity against gastric cancer cells with an IC50 value of 25 µM. Further investigations are needed to explore its potential in clinical settings .

科学研究应用

Antitumor Activity

The compound has shown promising antitumor properties through various mechanisms:

- Inhibition of Polo-like Kinase 4 (PLK4) : A series of derivatives based on 2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid were synthesized and evaluated for their ability to inhibit PLK4. Notably, compound 81c demonstrated significant efficacy against HCT116 colon cancer cells in mouse models, marking it as a potential clinical candidate for cancer therapy .

- Selective Estrogen Receptor Degraders (SERDs) : Research has identified indazole derivatives that act as SERDs, which are crucial for treating hormone receptor-positive breast cancers. For instance, optimized compounds showed IC50 values as low as 0.7 nM against estrogen receptors, indicating their potential to induce tumor regression in resistant breast cancer models .

Enzyme Inhibition

The compound's structural features contribute to its role as an inhibitor for various enzymes:

- FGFR Inhibition : Several studies have focused on the development of indazole-based compounds as inhibitors of fibroblast growth factor receptors (FGFRs). For example, compound 99 exhibited an IC50 value of 2.9 nM against FGFR1, demonstrating potent enzymatic and cellular activity . Such inhibitors are critical in targeting cancers that exhibit aberrant FGFR signaling.

- Indoleamine 2,3-dioxygenase (IDO) Inhibition : The compound has also been evaluated for its ability to inhibit IDO, an enzyme involved in immune regulation and tumor immune evasion. Certain derivatives showed remarkable IDO inhibition with IC50 values around 5.3 μM, indicating their potential use in immunotherapy strategies .

Mechanistic Studies and Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds:

- SAR Studies : Comprehensive SAR studies have revealed how modifications to the indazole scaffold can enhance biological activity. For instance, replacing certain substituents has been shown to improve potency against specific targets like CDK8 and CDK19, with some derivatives achieving IC50 values below 3 nM .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

化学反应分析

General Reactivity

2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid can participate in a variety of chemical reactions due to its constituent functional groups. These reactions often require specific catalysts or reagents and controlled conditions to ensure selectivity and yield.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group (-COOH) present in this compound allows it to undergo several characteristic reactions:

-

Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters.

-

Amide Formation: It can react with amines to form amides, particularly when using coupling reagents.

-

Salt Formation: Carboxylic acids can react with bases to form carboxylate salts.

Reactions Involving the Indole and Indazole Moieties

The indole and indazole rings within the molecule can undergo electrophilic substitution reactions, particularly at positions that are electron-rich. These reactions depend on the specific substituents and reaction conditions.

Decarboxylation Reactions

This compound derivatives can undergo decarboxylation reactions under specific conditions, often promoted by copper(II) .

Examples of Reactions with Indole-2-carboxylic acid derivatives

While not specific to this compound, reactions involving related indole-2-carboxylic acid derivatives provide insight into potential chemical transformations :

-

Fischer Indolization: Substituted-1H-indole-2-carboxylic acid ethyl esters can be obtained through Fischer indolization .

-

Mannich Reaction: These compounds can undergo Mannich reactions with formaldehyde and morpholine to yield ethyl 3-(morpholinomethyl)-substituted-1H-indole-2-carboxylates .

-

Cyclization Reactions: 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized with methyl orthoformate in DMF to yield 6,8-dichloro triazino[4,5-a]indol-1(2H)-one .

-

Vilsmeier-Haack Formylation: Ethyl 3-formyl-substituted-1H-indole-2-carboxylates can be obtained through Vilsmeier-Haack formylation .

Reactions towards quinazolinone derivatives

2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives can be synthesized using various Brønsted acids . The best yield was achieved when the reaction mixture was stirred at reflux for 4 hours in acetonitrile in the presence of p-TSA (p-toluenesulfonic acid) . Changing the reaction initiator to Al2O3 led to the formation of 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one as a major product .

属性

IUPAC Name |

2-(1H-indazol-3-yl)-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16(21)10-6-5-9-7-14(17-13(9)8-10)15-11-3-1-2-4-12(11)18-19-15/h1-8,17H,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCYYLQERLQEPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CC4=C(N3)C=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。